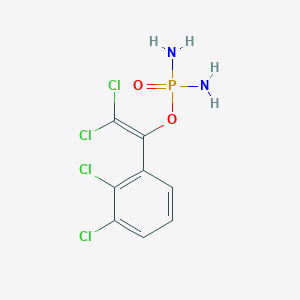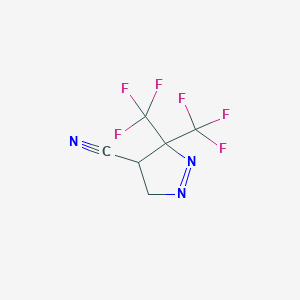
3H-Pyrazole-4-carbonitrile, 4,5-dihydro-3,3-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazole-4-carbonitrile, 4,5-dihydro-3,3-bis(trifluoromethyl)- is a heterocyclic compound characterized by a nitrogen-based hetero-aromatic ring structure. This compound is part of the pyrazole family, which is known for its significant biological and pharmacological activities. The presence of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazole-4-carbonitrile, 4,5-dihydro-3,3-bis(trifluoromethyl)- typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrazole-4-carbonitrile, 4,5-dihydro-3,3-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and pressures.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
3H-Pyrazole-4-carbonitrile, 4,5-dihydro-3,3-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3H-Pyrazole-4-carbonitrile, 4,5-dihydro-3,3-bis(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to effective inhibition or activation of target pathways. This compound can modulate various biochemical processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 3-Amino-4-pyrazolecarbonitrile
- 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole
- 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness: Compared to similar compounds, 3H-Pyrazole-4-carbonitrile, 4,5-dihydro-3,3-bis(trifluoromethyl)- stands out due to its enhanced chemical stability and reactivity, attributed to the presence of trifluoromethyl groups. These properties make it particularly suitable for applications requiring high-performance materials and potent biological activities .
Properties
CAS No. |
61859-91-4 |
|---|---|
Molecular Formula |
C6H3F6N3 |
Molecular Weight |
231.10 g/mol |
IUPAC Name |
5,5-bis(trifluoromethyl)-3,4-dihydropyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H3F6N3/c7-5(8,9)4(6(10,11)12)3(1-13)2-14-15-4/h3H,2H2 |
InChI Key |
LPTQSKOZAIREHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N=N1)(C(F)(F)F)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



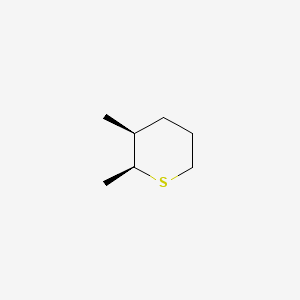
![2-(4-Methylpiperazin-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14566114.png)
![Butyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14566121.png)
![{2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14566128.png)

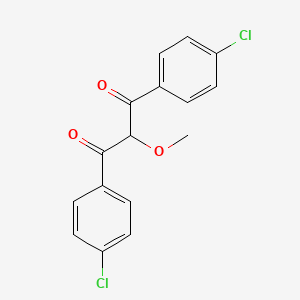
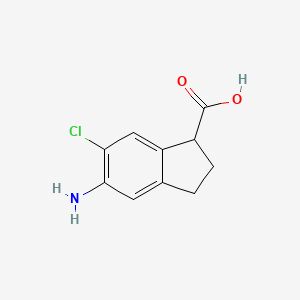
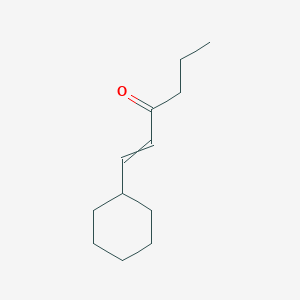
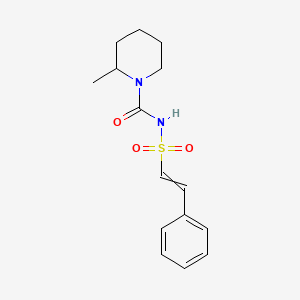
![Chloro{2-[methoxy(dimethyl)silyl]ethenyl}methyl(phenyl)silane](/img/structure/B14566166.png)
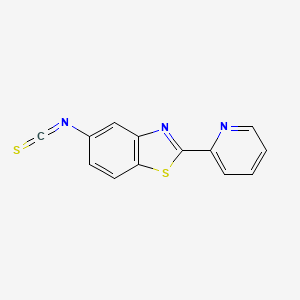
![10-[2-(5-Hydroxyocta-1,3-dien-7-YN-1-YL)phenyl]deca-5,7,9-trien-1-YN-4-OL](/img/structure/B14566183.png)
